molecular formula C20H28O2 B079982 5,8,11-Eicosatriynoic acid CAS No. 13488-22-7

5,8,11-Eicosatriynoic acid

Cat. No. B079982
CAS RN: 13488-22-7
M. Wt: 300.4 g/mol
InChI Key: OWYNLPMPYBYKJP-UHFFFAOYSA-N
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Description

5,8,11-Eicosatriynoic Acid: Detailed Information

  • Introduction 5,8,11-Eicosatriynoic acid is a polyunsaturated fatty acid studied for its various biological roles and chemical properties. This acid has been a subject of research due to its unique molecular structure and the resulting chemical and physical properties.

  • Synthesis Analysis A straightforward synthesis method for 5,8,11-Eicosatriynoic acid, which yields a pure product without chromatography, has been described by Parish et al. (1983). This process involves purification by recrystallization and reduction using a Lindlar catalyst in an aprotic solvent with a trace quantity of quinoline (Parish, Gilliom, & Purcell, 1983).

  • Molecular Structure Analysis The molecular structure of 5,8,11-Eicosatriynoic acid includes a chain of 20 carbon atoms with three triple bonds at positions 5, 8, and 11. This structure is significant for its interaction with enzymes and its role in various biochemical pathways.

  • Chemical Reactions and Properties The compound undergoes various biochemical reactions, notably its oxygenation by prostaglandin endoperoxide synthase and cytochrome P450 monooxygenase. These reactions lead to the formation of several metabolites, including hydroxyeicosatrienoic acids and epoxy-hydroxy acids, as detailed by Oliw, Höörnsten, Sprecher, and Hamberg (1993) (Oliw et al., 1993).

  • Physical Properties Analysis The physical properties of 5,8,11-Eicosatriynoic acid, such as melting point, solubility, and stability, are crucial for its handling and application in research settings. These properties are determined by its unique molecular structure.

  • Chemical Properties Analysis The chemical properties, including reactivity with other compounds and susceptibility to various chemical reactions, are influenced by the presence of triple bonds and the overall unsaturated nature of the molecule.

References

  • Parish, H., Gilliom, R. D., & Purcell, W. P. (1983). A simple synthesis of 5,8,11-eicosatrienoic acid. Lipids. Link.
  • Oliw, E., Höörnsten, L., Sprecher, H., & Hamberg, M. (1993). Oxygenation of 5,8,11-eicosatrienoic acid by prostaglandin endoperoxide synthase and by cytochrome P450 monooxygenase. Archives of Biochemistry and Biophysics. Link.

Scientific Research Applications

  • Lipoxygenase Inhibition : 5,8,11-Eicosatriynoic acid selectively inhibits n-8 lipoxygenase in human platelets, which is significant in comparison to its effect on fatty acid cyclo-oxygenase (Hammarström, 1977).

  • Calcium Mobilization : This compound increases intracellular calcium concentration in Madin Darby canine kidney cells. It triggers both calcium release and calcium influx, suggesting its role in renal cell function (Lee et al., 2001).

  • Metabolite Formation : When incubated with prostaglandin endoperoxide synthase, 5,8,11-eicosatriynoic acid forms various metabolites, including hydroxy-eicosatrienoic acids and trihydroxy-eicosadienoic acids, indicating its role in prostaglandin biosynthesis (Oliw et al., 1993).

  • Leukotriene Production : This acid is converted into leukotrienes C3 and D3 by mouse mastocytoma cells. These leukotrienes are known to have biological effects on guinea pig ileum, indicating its potential role in inflammatory responses (Hammarström, 1981).

  • Inactivation of Lipoxygenases : It acts as a powerful inactivator for reticulocyte lipoxygenase, likely acting as a suicidal substrate. This suggests its potential use in studies related to the regulation of lipoxygenases (Kühn et al., 1984).

  • Anti-inflammatory Applications : Its conversion into anti-inflammatory amides has been demonstrated, highlighting its potential in the development of anti-inflammatory drugs (Pilgrim et al., 1991).

  • Cell Adhesion Molecule Regulation : Eicosatrienoic acid has been shown to reduce the expression of E-cadherin and desmoglein in human squamous cell carcinoma cells, affecting cell proliferation and differentiation (Eynard et al., 1998).

  • G Protein-Coupled Receptor Activation : This compound activates the orphan G protein-coupled receptor GPR40, influencing cellular responses in the brain and pancreas (Briscoe et al., 2003).

  • Production in Mutant Fungi : Enhanced production of 5,8,11-eicosatrienoic acid has been achieved in mutant fungi, which is significant for industrial applications (Kawashima et al., 1997).

  • Pathways in Essential Fatty Acid Synthesis : It plays a role in the synthesis of Mead acid, an indicator of essential fatty acid deficiency, involving genes and pathways linked to fatty acid desaturation and elongation (Ichi et al., 2014).

Safety And Hazards

No special measures are required for 5,8,11-Eicosatriynoic acid. After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. The product generally does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. If symptoms persist after swallowing, a doctor should be consulted .

properties

IUPAC Name

icosa-5,8,11-triynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-8,11,14,17-19H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYNLPMPYBYKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CCC#CCC#CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159018
Record name 5,8,11-Eicosatriynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8,11-Eicosatriynoic acid

CAS RN

13488-22-7
Record name 5,8,11-Eicosatriynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13488-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11-Eicosatriynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013488227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8,11-Eicosatriynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8,11-EICOSATRIYNOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7EU6LY7HJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
346
Citations
S Hammarström - Biochimica et Biophysica Acta (BBA)-Lipids and Lipid …, 1977 - Elsevier
5,8,11-Eicosatriynoic acid selectively inhibited n — 8 lipoxygenase (ID 50 = 24 μM) in comparison to fatty acid cyclo-oxygenase (ID 50 = 340 μM) in human platelets. 5,8,11,14-…
Number of citations: 154 www.sciencedirect.com
KC Lee, KJ Chou, JS Cheng, JL Wang… - Pharmacology & …, 2001 - Wiley Online Library
The effect of 5,8,11‐eicosatriynoic acid, a widely used lipoxygenase inhibitor, on Ca 2+ fate in Madin Darby canine kidney cells was examined by using fura‐2 as a Ca 2+ probe. At …
Number of citations: 2 onlinelibrary.wiley.com
H Blomgren, S Hammarström… - International Archives of …, 1987 - karger.com
Blood mononuclear cells are well-known producers of various cyclo-oxygenase and lipoxygenase metabolites of arachidonic acid, some of which possess immunoregulatory functions. …
Number of citations: 11 karger.com
JY Vanderhoek, RW Bryant, JM Bailey - Journal of Biological Chemistry, 1980 - Elsevier
The functional interrelationships between the cyclooxygenase and lipoxygenase systems for arachidonic acid metabolism in platelets have not yet been clarified. Although a number of …
Number of citations: 221 www.sciencedirect.com
H Salari, P Braquet, P Borgeat - Prostaglandins, Leukotrienes and …, 1984 - Elsevier
Human leukocytes and platelets were preincubated with inhibitors of the oxidative metabolism of arachidonic acid, viz, indomethacin, BW755C, 5,8,11,14-eicosatetraynoic acid (ETYA), …
Number of citations: 288 www.sciencedirect.com
RP Goodman, AR Brash - Journal of Lipid Research, 1981 - Elsevier
A gas-liquid chromatography-flame ionization detection method is described for measuring plasma levels of eicosatetraynoic acid using eicosatriynoic acid as an internal standard. The …
Number of citations: 2 www.sciencedirect.com
RA Creelman, E Bell, JE Mullet - Plant Physiology, 1992 - academic.oup.com
Several lines of evidence indicate that abscisic acid (ABA) is derived from 9′-cis-neoxanthin or 9′-cis-violaxanthin with xanthoxin as an intermediate. O-labeling experiments show …
Number of citations: 151 academic.oup.com
S Hammarström, JÅ Lindgren, C Marcelo… - Journal of Investigative …, 1979 - Elsevier
The levels of free arachidonic acid and 12L-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) are elevated in lesional epidermis of psoriasis (Hammarström et al: Proc Natl Acad Sci …
Number of citations: 175 www.sciencedirect.com
H Kühn, R Wiesner, T Schewe, SM Rapoport - FEBS letters, 1983 - Elsevier
Purified reticulocyte lipoxygenase converts arachidonic acid to both 15- and 12-hydroxyperoxyeicosatetraenoic acids. The proportion of the two reaction products does not change …
Number of citations: 33 www.sciencedirect.com
L Orning, S Hammarström - Journal of Biological Chemistry, 1980 - Elsevier
Leukotriene C4 and leukotriene D4 are slow reacting substances produced by mouse mastocytoma cells and rat basophilic leukemia cells, respectively. Serine x borate complex, an …
Number of citations: 209 www.sciencedirect.com

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